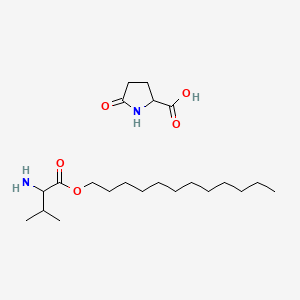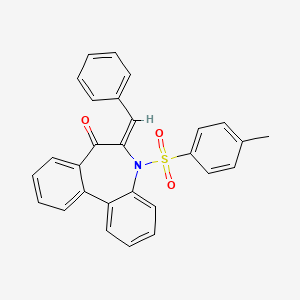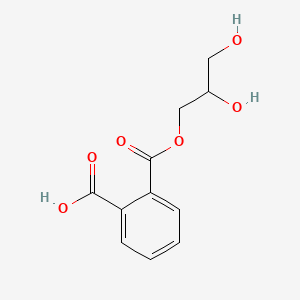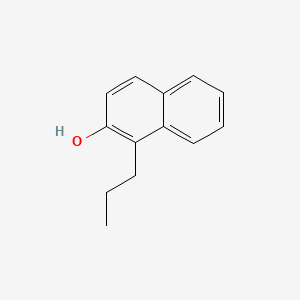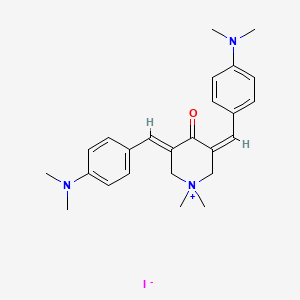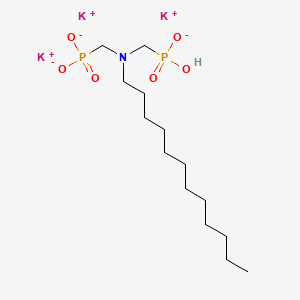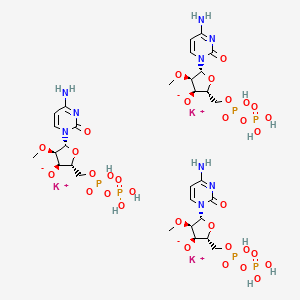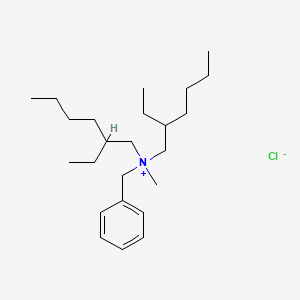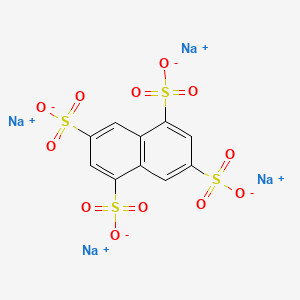
Einecs 307-131-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 307-131-5, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the triazine family. It is a white crystalline powder that is soluble in water and has a variety of applications in different fields.
Vorbereitungsmethoden
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with water under high pressure and temperature. Another method involves the reaction of cyanamide with ammonia. Industrial production typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form melamine cyanurate.
Reduction: It can be reduced to form melamine.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogens like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of resins, adhesives, and flame retardants.
Wirkmechanismus
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with proteins and other biomolecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the particular application and context.
Vergleich Mit ähnlichen Verbindungen
1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
1,3,5-triazine-2,4-diamine: This compound has similar chemical properties but lacks one amino group.
1,3,5-triazine-2,4,6-triol: This compound has hydroxyl groups instead of amino groups.
1,3,5-triazine-2,4,6-trisulfide: This compound has sulfur atoms instead of nitrogen atoms. The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its specific chemical structure and the presence of three amino groups, which give it distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
97552-79-9 |
|---|---|
Molekularformel |
C19H41N3O10 |
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;2-nitroundecanedioic acid |
InChI |
InChI=1S/C11H19NO6.2C4H11NO2/c13-10(14)8-6-4-2-1-3-5-7-9(11(15)16)12(17)18;2*6-3-1-5-2-4-7/h9H,1-8H2,(H,13,14)(H,15,16);2*5-7H,1-4H2 |
InChI-Schlüssel |
VILMINYNXLWLKP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=O)O)CCCC(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


